molecular formula C18H11F3O5 B2478755 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 297148-34-6

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2478755
CAS No.: 297148-34-6
M. Wt: 364.276
InChI Key: QEPFVXUNYCSNJC-UHFFFAOYSA-N
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Description

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic compound with the molecular formula C20H13F3O7 and a molecular weight of 422.318 g/mol . This compound is part of the chromen family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves several steps. One common method includes the condensation of 3-phenoxy-2-(trifluoromethyl)chromen-4-one with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-8-yl acetate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-6-yl acetate: Another structural isomer with distinct properties and applications.

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-5-yl acetate:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O5/c1-10(22)24-12-7-8-13-14(9-12)26-17(18(19,20)21)16(15(13)23)25-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPFVXUNYCSNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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